molecular formula C19H18N4O3 B2954452 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide CAS No. 1203200-22-9

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Cat. No. B2954452
CAS RN: 1203200-22-9
M. Wt: 350.378
InChI Key: LVWILVVILZBXRY-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using various methods.

Scientific Research Applications

Antinociceptive Activity

  • Compounds structurally similar to the query compound have been studied for their antinociceptive activity, which refers to their ability to reduce the sensation of pain. A study reported the synthesis of new derivatives and found that some compounds exhibited higher antinociceptive activity than aspirin in mice, suggesting potential applications in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antibacterial Activity

  • Another area of interest is the antibacterial properties of pyridazinone derivatives. Research has shown that certain synthesized compounds, including those structurally similar to the query compound, exhibit significant antibacterial activity against a range of bacteria like Staphylococcus aureus and E. coli (Mohamed, 2004).

Antioxidant and Anticancer Activity

  • Derivatives of the compound have also been evaluated for their antioxidant and anticancer activities. A study found that certain synthesized compounds showed potent antioxidant activities, comparable to ascorbic acid, and exhibited cytotoxic effects against cancer cell lines (Tumosienė et al., 2020).

Synthesis and Chemical Transformations

  • The compound's derivatives have been the subject of studies focusing on their chemical synthesis and transformations. For instance, one study described transformations of related compounds into imidazo-[1,2-a]pyridines and other derivatives (Kolar, Tiŝler, & Pizzioli, 1996). Another explored the facile synthesis of novel aminofuro- and aminothieno[2,3-d]pyridazin-4(5H)-one derivatives (Koza et al., 2013).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13(19(25)21-17-5-3-4-12-20-17)23-18(24)11-10-16(22-23)14-6-8-15(26-2)9-7-14/h3-13H,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWILVVILZBXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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